molecular formula C12H16Cl2N2O2S B4422775 1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine

1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B4422775
M. Wt: 323.2 g/mol
InChI Key: NXCPARSIZRJHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-4-(ethylsulfonyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(3,4-dichlorophenyl)piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)piperazine: Lacks the ethylsulfonyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Ethylsulfonylphenyl)piperazine: Contains a different substitution pattern on the phenyl ring, leading to variations in its properties and applications.

The presence of both the 3,4-dichlorophenyl and ethylsulfonyl groups in this compound makes it unique, as it combines the characteristics of both functional groups, potentially enhancing its biological activity and chemical versatility.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S/c1-2-19(17,18)16-7-5-15(6-8-16)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCPARSIZRJHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-4-(ethylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.